
1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C12H21NO3 It is characterized by the presence of an oxazepane ring, a cyclopentane ring, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with an appropriate oxazepane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The oxazepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The oxazepane ring and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or chemical effects.
Comparación Con Compuestos Similares
1-((1,4-Oxazepan-4-yl)methyl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.
1-((1,4-Oxazepan-4-yl)methyl)cyclopropane-1-carboxylic acid: Contains a cyclopropane ring, leading to different chemical properties.
Uniqueness: 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential applications. Its combination of an oxazepane ring and a cyclopentane ring makes it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C12H21NO3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
1-(1,4-oxazepan-4-ylmethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO3/c14-11(15)12(4-1-2-5-12)10-13-6-3-8-16-9-7-13/h1-10H2,(H,14,15) |
Clave InChI |
WLGAEOIQFKAWPK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CN2CCCOCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol](/img/structure/B15318432.png)



![1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride](/img/structure/B15318464.png)
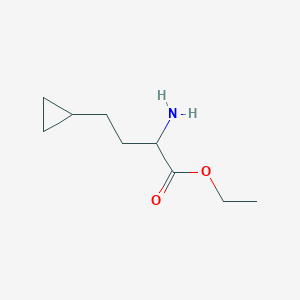
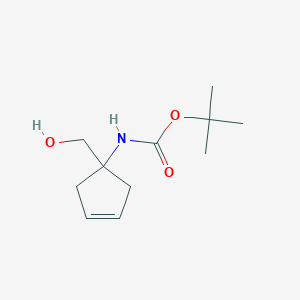
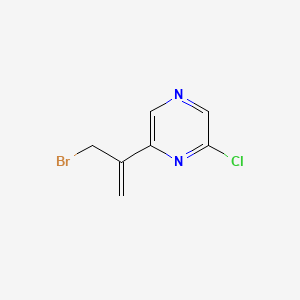
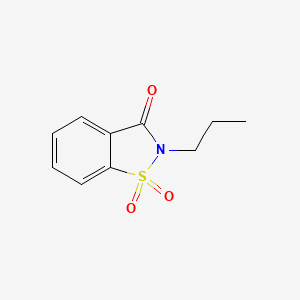
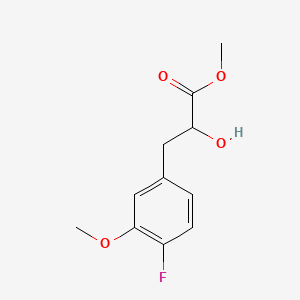
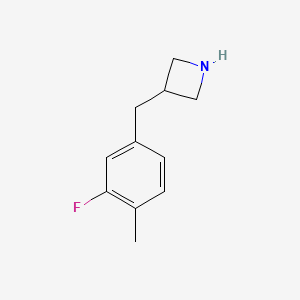

![1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine](/img/structure/B15318518.png)

